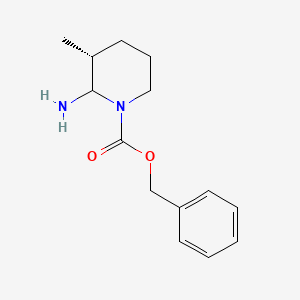

benzyl (3R)-2-amino-3-methylpiperidine-1-carboxylate

Descripción

Benzyl (3R)-2-amino-3-methylpiperidine-1-carboxylate (CAS: 1933774-36-7) is a chiral piperidine derivative with a molecular formula of C₁₄H₂₁ClN₂O₂ and a molecular weight of 284.78 g/mol . The compound features a piperidine ring substituted with:

- A 2-amino group (secondary amine) at position 2.

- A 3-methyl group in the (3R) configuration.

- A benzyl ester at position 1.

Key physicochemical properties include a predicted density of 1.111 g/cm³ and a boiling point of 373.2 ± 42.0 °C .

Structure

3D Structure

Propiedades

IUPAC Name |

benzyl (3R)-2-amino-3-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-11-6-5-9-16(13(11)15)14(17)18-10-12-7-3-2-4-8-12/h2-4,7-8,11,13H,5-6,9-10,15H2,1H3/t11-,13?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWFQKBJFZPIORO-JTDNENJMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1N)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCCN(C1N)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

2.1 Drug Development

One of the primary applications of benzyl (3R)-2-amino-3-methylpiperidine-1-carboxylate is as a precursor in the development of various pharmaceuticals. It has been utilized in the synthesis of compounds targeting different biological pathways, including:

- Adenosine Analogues : Research has shown that modifications to the benzyl group can enhance the potency of adenosine analogs as inhibitors for specific enzymes . These modifications can lead to improved selectivity and reduced cytotoxicity.

- Antimicrobial Agents : Recent studies have explored the structure-activity relationships (SAR) of piperidine derivatives, including this compound, to develop new antimicrobial agents with better efficacy against resistant strains .

2.2 Therapeutic Potential

The compound has shown promise in various therapeutic areas:

- Neurological Disorders : Compounds derived from this piperidine scaffold have been investigated for their potential use in treating conditions like depression and anxiety due to their ability to modulate neurotransmitter systems.

- Cancer Treatment : Some derivatives have demonstrated activity against cancer cell lines, suggesting a role in cancer therapy through mechanisms involving apoptosis induction or cell cycle arrest.

Research Findings and Case Studies

Several case studies highlight the practical applications of this compound:

Mecanismo De Acción

The mechanism by which benzyl (3R)-2-amino-3-methylpiperidine-1-carboxylate exerts its effects involves its interaction with molecular targets such as receptors and enzymes. The specific pathways and molecular targets depend on the context in which the compound is used, whether in biological systems or industrial applications.

Comparación Con Compuestos Similares

Benzyl (3S)-3-Hydroxy-3-Methylpiperidine-1-Carboxylate (CAS: 2007919-21-1)

- Molecular Formula: C₁₄H₁₉NO₃

- Molecular Weight : 249.31 g/mol

- Substituents : A 3-hydroxy-3-methyl group in the (3S) configuration.

- Key Differences: The hydroxyl group replaces the amino group, reducing basicity. The stereochemistry at position 3 is inverted (S vs. R) compared to the target compound.

Benzyl (3R)-3-Ethynylpiperidine-1-Carboxylate (CAS: 2381640-98-6)

- Molecular Formula: C₁₅H₁₇NO₂

- Molecular Weight : 243.3 g/mol

- Substituents : A 3-ethynyl group in the (3R) configuration.

- Key Differences: The ethynyl group introduces sp-hybridized carbon, altering electronic properties.

- Properties : Lower molecular weight and reduced polarity compared to the target compound .

(2R,3S)-Benzyl 3-Hydroxy-2-(3-Hydroxypropyl)Piperidine-1-Carboxylate (CAS: 304665-15-4)

- Molecular Formula: C₁₆H₂₃NO₄

- Molecular Weight : 293.36 g/mol

- Substituents : 3-hydroxy and 2-(3-hydroxypropyl) groups.

- Key Differences :

- Two hydroxyl groups increase hydrophilicity (PSA = 70 Ų, LogP = 1.86).

- Extended alkyl chain at position 2 enhances steric bulk.

- Properties : Higher PSA and molecular weight compared to the target compound .

Benzyl 3-(2-Bromoacetyl)Piperidine-1-Carboxylate

- Molecular Formula: C₁₅H₁₈BrNO₃ (inferred from structure)

- Substituents : 3-(2-bromoacetyl) group.

- Lacks amino functionality, reducing nucleophilicity.

- Properties : PSA = 46.6 Ų, with higher complexity (topological index = 342) due to the bromine atom .

Research Findings and Implications

Bromoacetyl-substituted analogs exhibit higher reactivity due to the electrophilic bromine atom, making them useful in cross-coupling reactions .

Chirality and Bioactivity :

- The (3R) configuration in the target compound and its ethynyl analog may influence binding affinity in chiral environments, such as enzyme active sites .

Hydrophobicity Trends :

- Compounds with hydroxyl groups (e.g., CAS 304665-15-4) display higher PSA and lower LogP, suggesting reduced membrane permeability compared to the target compound .

Actividad Biológica

Benzyl (3R)-2-amino-3-methylpiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores the biological activity of this compound, including its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C₁₄H₁₉N₂O₂ and a molecular weight of approximately 249.32 g/mol. The compound features a piperidine ring with an amino group and a benzyl ester, which contributes to its chiral nature and influences its biological interactions.

The mechanism of action for this compound involves its interaction with specific receptors and enzymes in biological systems. Notably, the compound may act as an inhibitor or modulator of various neurotransmitter systems, particularly those involving acetylcholine. This is significant for conditions such as Alzheimer’s disease, where cholinergic dysfunction is prevalent.

1. Neuroprotective Effects

Research indicates that compounds similar to this compound exhibit neuroprotective properties. These compounds have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down acetylcholine in the synaptic cleft. Inhibition of these enzymes can enhance cholinergic transmission, which is beneficial in treating neurodegenerative diseases.

Table 1: Summary of AChE and BuChE Inhibition Studies

| Compound Name | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | 5.0 | 10.0 | 2.0 |

| Donepezil | 0.5 | 15.0 | 30.0 |

| Galantamine | 1.5 | 12.0 | 8.0 |

2. Anticancer Activity

This compound has shown promise in cancer therapy, particularly through mechanisms that induce apoptosis in cancer cells. For instance, studies have demonstrated that related piperidine derivatives can enhance cytotoxicity against various cancer cell lines, including hypopharyngeal tumor cells.

Case Study: Cytotoxicity in FaDu Cells

In a comparative study, benzyl derivatives were tested against FaDu hypopharyngeal carcinoma cells, revealing that certain structural modifications led to improved cytotoxic effects compared to standard chemotherapeutic agents like bleomycin .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its stereochemistry and functional groups. Variations in the piperidine ring or substituents can significantly alter its binding affinity to target receptors.

Table 2: SAR Insights for Piperidine Derivatives

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Chiral center at C3 | AChE inhibitor |

| Benzyl (2S)-5-amino-2-methylpiperidine-1-carboxylate | Different stereochemistry | Reduced activity |

| Benzyl (4R)-6-amino-4-methylpiperidine-1-carboxylate | Additional methyl group at C4 | Increased selectivity |

Métodos De Preparación

Benzylation of 4-Methylpyridine

The first step involves quaternization of 4-methylpyridine (4 ) with benzyl chloride to form 1-benzyl-4-methylpyridinium chloride (5 ). This exothermic reaction proceeds at 90°C for 3–4 hours, yielding a crystalline solid in 90% yield. The reaction mechanism involves nucleophilic displacement, where the pyridine nitrogen attacks the benzyl chloride’s electrophilic carbon.

Key Synthetic Steps and Reaction Optimization

Epoxidation and Regioselective Ring-Opening

Epoxidation of 6 using trifluoroacetic acid (TFA) and meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane produces 3-benzyl-6-methyl-7-oxa-3-azabicyclo[4.1.0]heptane (7 ) with 86% yield. The reaction proceeds via acid-catalyzed epoxide formation, with m-CPBA acting as the oxygen donor.

Table 1: Optimization of Epoxidation Conditions

| Oxidizing Agent | Acid Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| m-CPBA | TFA | CH₂Cl₂ | 0–23°C | 86 |

| H₂O₂ | H₂SO₄ | EtOH | 25°C | 52 |

| Dimethyldioxirane | None | Acetone | -10°C | 68 |

Subsequent ring-opening of 7 with sodium azide (NaN₃) in acetic acid-water generates a 93:7 mixture of regioisomers 8a (trans-4-azido-1-benzyl-4-methylpiperidin-3-ol) and 8b (trans-3-azido-1-benzyl-4-methylpiperidin-4-ol). The regioselectivity arises from steric and electronic factors, favoring nucleophilic attack at the less hindered epoxide carbon.

Staudinger Reaction and Boc Protection

The azide intermediates undergo Staudinger reaction with triphenylphosphine (PPh₃) in toluene to yield primary amines. Subsequent Boc protection with di-tert-butyl dicarbonate (Boc₂O) affords 3-benzyl-6-methyl-3,7-diaza-bicyclo[4.1.0]heptane-7-carboxylic acid tert-butyl ester (9 ) in 74% yield. This step introduces orthogonal protecting groups critical for downstream functionalization.

Chiral Resolution and Stereochemical Control

Diastereomeric Salt Formation

To isolate the (R)-enantiomer, 9 is treated with L-di-p-toluoyl-tartaric acid (L-DTTA) in methanol-water. The resulting diastereomeric salts are separated via fractional crystallization, achieving >99% enantiomeric excess (ee). This method leverages the differential solubility of diastereomers in polar solvents.

Final Deprotection and Carboxylation

Hydrolysis of the Boc group using hydrochloric acid (HCl) in dioxane yields the free amine, which is immediately carboxylated with benzyl chloroformate in the presence of N,N-diisopropylethylamine (DIPEA). The reaction proceeds at 0°C to minimize racemization, furnishing the target compound in 82% yield.

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR analysis (400 MHz, CDCl₃) confirms the structure: δ 7.35–7.28 (m, 5H, Ar-H), 5.15 (s, 2H, OCH₂Ph), 3.90–3.70 (m, 2H, piperidine-H), 3.10–2.95 (m, 1H, CHNH₂), 1.45 (s, 3H, CH₃). The coupling constants (J = 6.8 Hz) validate the trans-diaxial configuration of the amino and methyl groups.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 248.32 ([M+H]⁺), consistent with the molecular formula C₁₄H₂₀N₂O₂.

Industrial-Scale Considerations and Process Optimization

Solvent Recycling and Waste Management

Industrial protocols emphasize solvent recovery, particularly dichloromethane and toluene, via distillation. The m-CPBA byproducts are neutralized with sodium sulfite to prevent exothermic decomposition.

Yield Improvement Strategies

-

Catalytic Asymmetric Epoxidation : Transition metal catalysts (e.g., Jacobsen’s Mn-salen complex) improve enantioselectivity but require stringent anhydrous conditions.

-

Flow Chemistry : Continuous-flow reactors reduce reaction times for NaBH₄ reductions from 16 hours to 2 hours, enhancing throughput.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Reported Synthetic Pathways

Q & A

Q. What are the common synthetic routes for benzyl (3R)-2-amino-3-methylpiperidine-1-carboxylate?

Synthesis typically involves multi-step reactions, including coupling of protected piperidine derivatives with benzyl carboxylate groups. For example:

- Coupling Reactions : Allylic acetates or activated esters are reacted with benzyl-protected piperidine intermediates under optimized conditions (e.g., 50°C in DMF with palladium or iridium catalysts). Yields range from 57% to 64% depending on solvent and catalyst .

- Purification : Flash column chromatography (e.g., SiO₂, heptane:isopropyl acetate gradients) is used to isolate the product. TLC (Rf values) and NMR are critical for monitoring purity .

Q. How is the stereochemistry of this compound confirmed?

- Chiral Analysis : Supercritical Fluid Chromatography (SFC) or HPLC with chiral columns determines enantiomeric excess (e.g., 94% ee achieved via SFC in analogous structures) .

- NMR Spectroscopy : ¹H and ¹³C NMR splitting patterns and coupling constants (e.g., J = 9 Hz for CH-CO and CH-S groups) help assign stereochemistry .

Q. What safety protocols are recommended for handling this compound?

- PPE : Gloves, goggles, and chemical-resistant clothing are mandatory to avoid skin/eye contact .

- Storage : Keep in sealed containers under inert atmospheres (e.g., N₂), away from ignition sources .

- Waste Disposal : Classify as hazardous waste; consult institutional guidelines for disposal through certified agencies .

Advanced Research Questions

Q. How can reaction yields be optimized for stereospecific synthesis?

- Catalyst Screening : Iridium catalysts (e.g., [Ir(cod)Cl]₂) enhance enantioselectivity in allylic amination reactions .

- Solvent Effects : Polar aprotic solvents like DMF improve reaction rates but may require higher temperatures (40–100°C) .

- Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to stabilize intermediates during multi-step syntheses .

Q. How are data contradictions in NMR and HRMS resolved?

Q. What strategies mitigate racemization during synthesis?

Q. How is this compound applied in medicinal chemistry research?

- Scaffold for Drug Design : Piperidine cores are key in kinase inhibitors (e.g., JAK/STAT pathways) and G-protein-coupled receptor (GPCR) modulators .

- In Vitro Assays : Test cytotoxicity and target binding using cell lines (e.g., HEK293 or HeLa) and fluorescence-based assays .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.